2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused to a quinazoline moiety, with a 2,6-dichlorobenzyl group attached to the nitrogen atom of the quinazoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the use of a Lewis acid-based deep eutectic solvent (LA-DES) as a catalyst. The synthesis typically starts with the reaction of dimedone or 1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines under solvent-free conditions. The reaction is catalyzed by a deep eutectic solvent composed of diphenhydramine hydrochloride and cobalt(II) chloride hexahydrate (CoCl2·6H2O). This method offers several advantages, including short reaction times, high atom economy, and the avoidance of toxic organic solvents .
Chemical Reactions Analysis
2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Additionally, it has been investigated for its antimicrobial, anti-inflammatory, and antioxidant properties. In organic synthesis, the compound serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure also makes it a useful probe for studying the mechanisms of various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of certain kinases or enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other thiadiazoloquinazoline derivatives, such as 2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one and 2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[3,2-b]quinazolin-5-one. These compounds share a similar core structure but differ in the position of the thiadiazole ring fusion. The unique structural features of this compound, such as the specific arrangement of the rings and the presence of the 2,6-dichlorobenzyl group, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H9Cl2N3OS |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H9Cl2N3OS/c17-11-5-3-6-12(18)10(11)8-14-20-21-15(22)9-4-1-2-7-13(9)19-16(21)23-14/h1-7H,8H2 |
InChI Key |
RXESTCHJAXDYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.